molecular formula C16H27NO4 B584423 trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) CAS No. 93940-19-3

trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)

Cat. No.: B584423
CAS No.: 93940-19-3
M. Wt: 297.395
InChI Key: XHPXSMWMAJGYBS-UHFFFAOYSA-N
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Description

“trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid)” is a hydrophobic particle that is soluble in water . It has an average particle diameter of 20 nm and a viscosity of 10 cps . This compound is used in skincare products as a thickener and viscosity enhancer .


Molecular Structure Analysis

The molecular formula of this compound is C16H27NO4 . The IUPAC name is 4-[[4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid . The InChI and Canonical SMILES are also available .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 297.39 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It is soluble in water .

Scientific Research Applications

Structural Consequences of 1,4-Cyclohexanedicarboxylate Isomerism in Uranyl Ion Complexes

  • Trans-1,4-Cyclohexanedicarboxylic acid exhibits distinct structural properties when used in the synthesis of uranyl ion complexes. Depending on the isomeric form and experimental conditions, it can lead to the creation of complex structures with varying dimensions and architectures. The pure trans isomer yields one- and two-dimensional species, showcasing its adaptability in forming intricate molecular assemblies (Thuéry & Harrowfield, 2017).

Influence of Stereochemistry on Thermal Properties

  • The stereochemistry of the cyclohexylene units in poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) significantly impacts its thermal properties. The trans configuration promotes chain packing and symmetry, enhancing the material's crystallizability and thermal transitions. This finding highlights the critical role of molecular structure in determining the physical properties of polymers (Berti et al., 2008).

Synthetic Applications

Facile Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives

  • A process was developed for the efficient synthesis of trans-4-aminocyclohexanecarboxylic acid derivatives. These derivatives are valuable building blocks in the synthesis of various pharmacologically active compounds, indicating the utility of cyclohexanedicarboxylic acid derivatives in drug synthesis (Patil et al., 2009).

Preparation of Biodegradable Cycloaliphatic Polyesters

  • Cyclohexanedicarboxylic acid was used in synthesizing a series of biodegradable cycloaliphatic polyesters, indicating its potential in medical applications. The ability to control polymer morphology through the cis/trans composition of the cyclohexane moiety was demonstrated, offering a way to tailor the material's properties for specific applications (Barriau et al., 2002).

Chemical Transformations and Properties

Optimization of Synthetic Process of trans-Cyclohexanedicarboxylic Acid

  • The study presented an optimized process for synthesizing trans-cyclohexanedicarboxylic acid, showing the potential for large-scale production. The content and yield of the product were significantly improved under optimal conditions, demonstrating the practical applicability of this compound in various industrial processes (Yang, 2013).

Mechanism of Action

Target of Action

Tranexamic Acid Dimer, also known as trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) or R7PAC6437T, primarily targets plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis process, which is the body’s mechanism for breaking down blood clots .

Mode of Action

Tranexamic Acid Dimer acts as an antifibrinolytic . It competitively inhibits the activation of plasminogen to plasmin . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . This compound binds more strongly than aminocaproic acid (another antifibrinolytic) to both the strong and weak receptor sites of the plasminogen molecule .

Biochemical Pathways

The primary biochemical pathway affected by Tranexamic Acid Dimer is the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, this compound prevents the dissolution of fibrin, a protein that forms the meshwork of blood clots . This action effectively reduces or prevents hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders .

Pharmacokinetics

The initial volume of distribution of Tranexamic Acid Dimer is approximately 0.18 L/kg , and its steady-state volume of distribution is 0.39 L/kg . This compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Result of Action

The primary result of Tranexamic Acid Dimer’s action is the reduction or prevention of significant bleeding . This is particularly beneficial in conditions characterized by hyperfibrinolysis, where there is an increased breakdown of blood clots leading to excessive bleeding .

Action Environment

The efficacy of Tranexamic Acid Dimer can be influenced by various environmental factors. For instance, the dosage of Tranexamic Acid Dimer can significantly impact its effectiveness and potential side effects. High doses of Tranexamic Acid Dimer have been associated with an increased risk of seizure activity . Therefore, careful dosage adjustment and monitoring are essential to ensure the safe and effective use of this compound .

Biochemical Analysis

Biochemical Properties

Tranexamic Acid Dimer is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . It binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule . It has been shown to attenuate urokinase plasminogen activator (uPA) activity with an inhibitory constant (K i) of 2 mM .

Cellular Effects

Tranexamic Acid Dimer has been shown to have effects on various types of cells. For instance, it has been found to inhibit cell migration of MDA-MB-231 BAG breast cancer cells in vitro . It also improves clot strength and decreases fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .

Molecular Mechanism

The molecular mechanism of Tranexamic Acid Dimer involves its binding to the lysine binding sites in plasminogen and tissue-type plasminogen activator, impairing their interaction with the exposed lysine residues on the fibrin surface . This impedes the fibrinolytic pathway by decreasing consumption of fibrinogen and clot dissolution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tranexamic Acid Dimer have been observed to change over time. For instance, in a study involving spinal surgery, the rise of D-dimer was attenuated from 8.3 ± 5.0 μg/mL in the control cohort to 3.3 ± 3.2 μg/mL for the Tranexamic Acid Dimer cohort .

Dosage Effects in Animal Models

In animal models, the effects of Tranexamic Acid Dimer vary with different dosages. In a study involving dogs, it was found that the maximum amplitude (representing maximum clot strength) significantly increased from baseline at all time points for all treatments .

Metabolic Pathways

Tranexamic Acid Dimer is involved in the fibrinolytic pathway. It competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .

Transport and Distribution

The initial volume of distribution of Tranexamic Acid Dimer is 0.18 L/kg and its steady-state volume of distribution is 0.39 L/kg . It distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Properties

IUPAC Name

4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPXSMWMAJGYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917016
Record name 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93940-19-3
Record name Tranexamic acid dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRANEXAMIC ACID DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PAC6437T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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